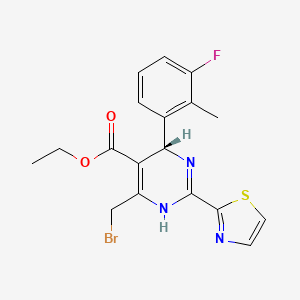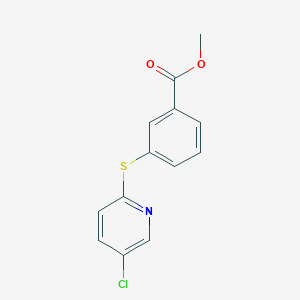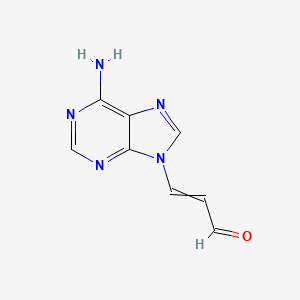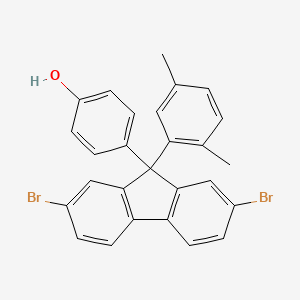
4-(2,7-Dibromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol
Vue d'ensemble
Description
4-(2,7-Dibromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol is a synthetic organic compound belonging to the fluorene family. Fluorenes are polycyclic aromatic hydrocarbons known for their stability and unique electronic properties, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,7-Dibromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of bromine atoms at the 2 and 7 positions of fluorene.
Friedel-Crafts Alkylation: Attachment of the 2,5-dimethylphenyl group.
Hydroxylation: Introduction of the hydroxyl group to the 4-position of the phenyl ring.
Industrial Production Methods
Industrial production methods would likely involve large-scale chemical reactors with precise control over reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions might target the bromine atoms or other functional groups.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted fluorenes or oxidized derivatives.
Applications De Recherche Scientifique
4-(2,7-Dibromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol may have applications in:
Chemistry: As a building block for more complex organic molecules.
Biology: Potential use in studying biological interactions due to its unique structure.
Medicine: Possible applications in drug development or as a diagnostic tool.
Industry: Use in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific proteins or enzymes, altering their function. In materials science, its electronic properties would be of primary interest, influencing how it interacts with other materials and conducts electricity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorene: The parent compound, simpler in structure.
2,7-Dibromofluorene: Lacks the additional phenyl and hydroxyl groups.
9-Phenylfluorene: Similar but without bromine atoms and hydroxyl group.
Uniqueness
4-(2,7-Dibromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol is unique due to the combination of bromine atoms, a dimethylphenyl group, and a hydroxyl group, which may confer unique electronic and chemical properties.
Propriétés
Formule moléculaire |
C27H20Br2O |
|---|---|
Poids moléculaire |
520.3 g/mol |
Nom IUPAC |
4-[2,7-dibromo-9-(2,5-dimethylphenyl)fluoren-9-yl]phenol |
InChI |
InChI=1S/C27H20Br2O/c1-16-3-4-17(2)24(13-16)27(18-5-9-21(30)10-6-18)25-14-19(28)7-11-22(25)23-12-8-20(29)15-26(23)27/h3-15,30H,1-2H3 |
Clé InChI |
DOTCHILFSJVLNX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


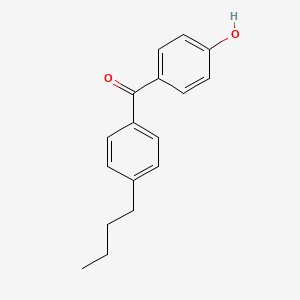

![6-[(3,3,3-Trifluoropropyl)carbamoyl]nicotinic acid](/img/structure/B8343690.png)
![4-Chloro-3-{[(ethylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B8343698.png)
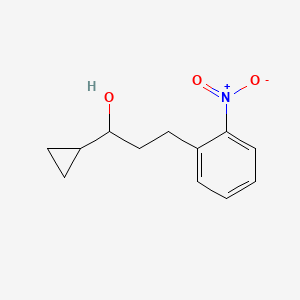
![2-Methylbenzoic acid [1-(4-pyridinyl)ethylidene]hydrazide](/img/structure/B8343710.png)
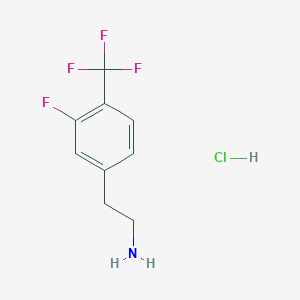
![2-[2-(4-Chlorophenyl)ethoxy]ethyl methanesulfonate](/img/structure/B8343718.png)
